2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4OS2 and its molecular weight is 449.39. The purity is usually 95%.
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Biological Activity
The compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, an allyl group, and a thiazole moiety, suggest significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H20BrN3OS, with a molecular weight of approximately 394.33 g/mol. The presence of the 4-bromophenyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme inhibition : The imidazole ring is known to interact with various enzymes, potentially modulating their activity.
- Receptor modulation : The compound may bind to receptors, influencing signaling pathways involved in various physiological processes.
Anticancer Properties
Preliminary studies indicate that compounds similar to This compound exhibit promising anticancer properties. For instance, research on related thiazole derivatives has shown significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
Thiazole Derivative A | Anticancer | 5.38 | Pin1 Inhibitor |
Thiazole Derivative B | Antileishmanial | 10.25 | L. infantum |
2-((1-allyl...acetamide | Potential Anticancer | TBD | TBD |
Anti-inflammatory Effects
Research indicates that imidazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the potential biological activities of thiazole and imidazole derivatives:
- Inhibition of Pin1 : A study demonstrated that certain thiazole derivatives effectively inhibited Pin1, a key target in cancer therapy, with IC50 values in the low micromolar range .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles showed significant leishmanicidal activity against Leishmania infantum, indicating potential applications for treating leishmaniasis .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications in structure can enhance biological activity, guiding future drug design efforts .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-3-8-23-15(13-4-6-14(19)7-5-13)9-20-18(23)26-11-16(24)22-17-21-12(2)10-25-17/h3-7,9-10H,1,8,11H2,2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMCOGMDCPOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.